4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
4,5,6,7-Tetranitro-1,3-dihydro-2H-benzimidazol-2-one is a highly nitrated derivative of benzimidazol-2-one. This compound is known for its high energy content and potential applications in the field of energetic materials. Its structure consists of a benzimidazole core with four nitro groups attached at the 4, 5, 6, and 7 positions, making it a highly nitrated compound.
Preparation Methods
The synthesis of 4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of benzimidazol-2-one. One efficient method involves the use of potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective nitration of the benzimidazole core . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,5,6,7-Tetranitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4,5,6,7-Tetranitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other high-energy materials.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one involves the release of a large amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they are highly energetic and can undergo rapid decomposition, releasing gases such as nitrogen and carbon dioxide. This makes the compound highly suitable for applications in energetic materials .
Comparison with Similar Compounds
4,5,6,7-Tetranitro-1,3-dihydro-2H-benzimidazol-2-one can be compared with other nitrated benzimidazole derivatives such as:
4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one: This compound has three nitro groups and is less nitrated compared to this compound.
5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one: This compound has a methyl group in addition to three nitro groups, which affects its chemical properties and reactivity.
This compound is unique due to its high degree of nitration, which imparts it with higher energy content and potential for use in high-energy applications.
Properties
CAS No. |
62353-29-1 |
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Molecular Formula |
C7H2N6O9 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
4,5,6,7-tetranitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H2N6O9/c14-7-8-1-2(9-7)4(11(17)18)6(13(21)22)5(12(19)20)3(1)10(15)16/h(H2,8,9,14) |
InChI Key |
NHYNXHSWBOUVHA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2 |
Origin of Product |
United States |
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